molecular formula C12H14N4O2 B2710802 N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1310361-97-7

N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2710802
CAS No.: 1310361-97-7
M. Wt: 246.27
InChI Key: XRMAKMJMCXXXJL-NTUHNPAUSA-N
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Description

N'-[(E)-Furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazone linkage between a pyrazole core and a furan-derived substituent. The compound features an isopropyl group at the 3-position of the pyrazole ring and an (E)-configured furan-2-ylmethylidene moiety at the hydrazide nitrogen.

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8(2)10-6-11(15-14-10)12(17)16-13-7-9-4-3-5-18-9/h3-8H,1-2H3,(H,14,15)(H,16,17)/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMAKMJMCXXXJL-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303108-03-4
Record name N'-(2-FURYLMETHYLENE)-3-ISOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4O2, with a molecular weight of 300.34 g/mol. The compound features a furan ring, a pyrazole moiety, and a hydrazide functional group, which contribute to its reactivity and biological properties.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This is attributed to the hydrazide functional group, which is known for enhancing bioactivity in related compounds.
  • Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Similar pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Synthesis

The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually performed in solvents such as ethanol or methanol, followed by purification through recrystallization .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells
AntioxidantPotential free radical scavenging activity

The proposed mechanism of action for this compound involves interaction with cellular targets such as enzymes and receptors. The furan and pyrazole moieties may facilitate binding to these targets, leading to modulation of their activity, which can result in therapeutic effects against microbial infections and cancer.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds containing pyrazole and furan moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structural configuration of N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide may enhance its bioactivity due to the presence of the furan ring, which is known for its electron-rich character that can facilitate interactions with microbial targets .

Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The incorporation of the furan moiety is believed to enhance the anti-inflammatory effects through better binding affinity to COX enzymes, making it a candidate for developing new anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps in the synthesis may include:

  • Formation of the Pyrazole Ring : This is often achieved through a condensation reaction involving hydrazine derivatives and suitable carbonyl compounds.
  • Introduction of the Furan Moiety : The furan group can be introduced via electrophilic substitution or cyclization reactions involving furan derivatives.
  • Final Coupling Reactions : The final product is obtained by coupling intermediates under acidic or basic conditions to yield the desired hydrazone structure.

Case Studies

Several studies have documented the successful synthesis and evaluation of similar compounds:

Study ReferenceCompoundActivity TestedResults
Pyrazole DerivativeAntibacterialEffective against S. aureus with MIC values comparable to standard antibiotics
COX InhibitorAnti-inflammatoryShowed significant inhibition of COX-II with lower ulcerogenic potential compared to traditional NSAIDs
Triazole DerivativeAntiviralDemonstrated activity against viral infections, highlighting the versatility of heterocyclic compounds

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound E-DPPC E-MBPC
Molecular Weight ~290–300 (estimated) 373.22 261.27
Melting Point (°C) Not reported 218–220 185–187
LogP (Predicted) 2.8–3.2 3.9 2.1
HOMO-LUMO Gap (eV) ~3.8 (estimated) 4.1 3.6

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N'-[(E)-furan-2-ylmethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide?

  • Synthesis : The compound can be synthesized via condensation reactions between hydrazide derivatives and aldehydes. For example, reacting 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde under acidic conditions (e.g., glacial acetic acid) to form the Schiff base .
  • Characterization : Use FT-IR to confirm the presence of C=N (imine) and NH stretches. ¹H-NMR can identify aromatic protons and hydrazide NH signals. ESI-MS provides molecular ion peaks for mass validation. Single-crystal X-ray diffraction (if crystallized) offers definitive structural confirmation .

Q. How can vibrational spectroscopy (FT-IR/Raman) aid in structural assignments for this compound?

  • FT-IR identifies key functional groups:

  • C=N stretch (imine bond) at ~1600 cm⁻¹.
  • NH stretch (hydrazide) at ~3200 cm⁻¹.
  • Furan ring vibrations (C-O-C) between 1000–1300 cm⁻¹.
    • Raman spectroscopy complements FT-IR by detecting symmetric vibrations (e.g., aromatic ring modes). Compare experimental data with density functional theory (DFT) calculations (B3LYP/6-311G**) to validate assignments .

Q. What crystallographic challenges arise during X-ray analysis of this compound?

  • Crystal Quality : Poor crystal growth due to flexible substituents (e.g., propan-2-yl group) may require optimized solvent systems (e.g., DMF/water mixtures).
  • Refinement : Use SHELXL for refinement, particularly for disordered groups. Hydrogen bonding networks (e.g., N-H···O) stabilize the crystal lattice and should be analyzed using Olex2 or Mercury .

Advanced Research Questions

Q. How can DFT calculations elucidate electronic and topological properties of this compound?

  • Methodology : Perform geometry optimization at the B3LYP/6-311G** level to compute molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis.
  • Key Insights :

  • MEP maps reveal nucleophilic/electrophilic sites (e.g., furan oxygen).
  • HOMO-LUMO gaps (~4–5 eV) indicate electronic stability.
  • NBO analysis identifies hyperconjugative interactions (e.g., n→π* in C=N) .

Q. What strategies are effective for molecular docking studies targeting enzyme inhibition?

  • Target Selection : Prioritize enzymes with known hydrazide-binding sites (e.g., ER aminopeptidases, cyclooxygenase).
  • Docking Protocol :

  • Prepare the ligand (protonation at physiological pH) and receptor (PDB ID: 6XYZ) using AutoDock Tools.
  • Use Lamarckian genetic algorithms for conformational sampling.
  • Validate binding poses with MD simulations (GROMACS) to assess stability .

Q. How do substituents influence the compound’s bioactivity?

  • SAR Insights :

  • The furan ring enhances π-π stacking with aromatic residues in enzyme active sites.
  • The propan-2-yl group increases lipophilicity, improving membrane permeability.
  • Replace the hydrazide moiety with acylhydrazone derivatives to modulate selectivity .

Q. What experimental and computational approaches resolve conflicting spectroscopic data?

  • Contradiction Example : Discrepancies between experimental and calculated IR frequencies.
  • Resolution :

  • Re-optimize DFT parameters (e.g., solvent effects via PCM model).
  • Use scaled frequency calculations (scale factor: 0.961) to align theory with experiment .

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